N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and cyclopropane moieties
Properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-17(18)20(7-8-20)19(22)21-11-16-10-15(13-25-16)14-6-9-24-12-14/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,21,22) |
InChI Key |
GIOBRZYCIDLIMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves multiple steps, typically starting with the preparation of the furan and thiophene intermediates. Common synthetic routes include:
Furan and Thiophene Synthesis: These heterocycles can be synthesized via the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Cyclopropane Formation: The cyclopropane ring can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.
Chemical Reactions Analysis
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactive nature of its furan and thiophene components.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be compared with other similar compounds:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Furan-based compounds such as furfural are used in various industrial applications, including as solvents and intermediates in organic synthesis.
Cyclopropane Derivatives: Cyclopropane-containing compounds are often used in medicinal chemistry for their unique structural properties and ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
